diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate
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Overview
Description
diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phosphorylethenyl group, which is bonded to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phosphorylethenyl intermediate: This step involves the reaction of a suitable phosphorus-containing reagent with an alkyne or alkene under controlled conditions.
Introduction of the dichloro substituents: Chlorination reactions are employed to introduce the dichloro groups into the intermediate compound.
Attachment of the phenylacetamide moiety: The final step involves the coupling of the phosphorylethenyl intermediate with a phenylacetamide derivative, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse chemical properties.
Scientific Research Applications
diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate has found applications in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Inducing oxidative stress or apoptosis: Leading to cell death or other physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide: Shares a similar structure but with a benzamide moiety instead of phenylacetamide.
(2,2-dichloro-1-diethoxyphosphorylethenyl) diethyl phosphate: Contains a diethyl phosphate group instead of phenylacetamide.
Uniqueness
diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloro and diethoxy substituents, along with the phenylacetamide moiety, make it a versatile compound for various research and industrial purposes.
Biological Activity
Diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14Cl2N1O4P
- Molecular Weight : 307.12 g/mol
The presence of the phosphonate group suggests potential interactions with biological systems, particularly in enzyme inhibition and cellular signaling pathways.
This compound exhibits biological activity primarily through its ability to inhibit certain enzymes involved in cellular processes. The compound may interact with acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and muscle contraction.
Toxicological Profile
Research indicates that this compound may exhibit cytotoxic effects on various cell lines. For example, studies have shown that exposure to this compound can lead to:
- Inhibition of Cell Proliferation : In vitro studies demonstrate a dose-dependent reduction in cell viability across different cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Methodology : MCF-7 cells were treated with varying concentrations (0, 10, 20, 50 µM) of the compound for 24 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 20 µM, with an IC50 value calculated at approximately 25 µM.
-
Neurotoxicity Assessment :
- Objective : To assess the neurotoxic effects of the compound on neuronal cell lines.
- Methodology : Neuronal cells were exposed to the compound for 48 hours.
- Results : The study indicated a marked increase in oxidative stress markers and a decrease in neuronal survival rates.
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Focus | Cell Line/Model | Concentration (µM) | IC50 (µM) | Main Findings |
---|---|---|---|---|
Cytotoxicity | MCF-7 (Breast Cancer) | 0 - 50 | 25 | Dose-dependent reduction in viability |
Neurotoxicity | Neuronal Cells | 0 - 100 | N/A | Increased oxidative stress; reduced survival |
Enzyme Inhibition | AChE Activity | 0 - 50 | N/A | Significant inhibition observed |
Properties
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2NO4P/c1-3-20-22(19,21-4-2)14(13(15)16)17-12(18)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFIOKHOMPAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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